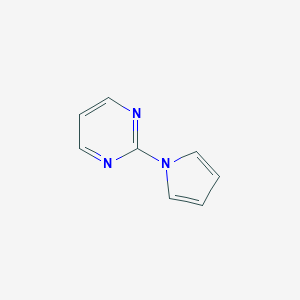

2-(1H-吡咯-1-基)嘧啶

描述

Synthesis Analysis

The synthesis of 2-(1H-pyrrol-1-yl)pyrimidine derivatives often involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles, in the presence of trifluoroacetic acid. This method allows for the production of 2-(pyrrolidin-1-yl)pyrimidines and their derivatives, with the structures confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).

Molecular Structure Analysis

X-ray diffraction studies provide detailed insights into the crystal structure of 2-(1H-pyrrol-1-yl)pyrimidine derivatives, revealing their molecular conformations and the nature of their intramolecular interactions. These analyses are crucial for understanding the compound's chemical reactivity and properties (Diakiw et al., 1978).

Chemical Reactions and Properties

2-(1H-pyrrol-1-yl)pyrimidine and its derivatives undergo a variety of chemical reactions, including condensation, nucleophilic substitution, and cycloaddition. These reactions are influenced by the compound's unique molecular structure, allowing for the synthesis of a wide range of heterocyclic compounds with potential applications in various fields (Jahanshahi et al., 2018).

科学研究应用

CDK 抑制剂和抗增殖活性:2-(1H-吡咯-1-基)嘧啶是 CDK2 和 CDK4 的有效抑制剂,对人肿瘤细胞系表现出抗增殖活性 (Wang 等人,2004 年)。

2-酰基吲哚的合成:这些化合物被用作合成 2-酰基吲哚的指导基团,通过直接 C-H 官能化,在有机合成中显示出潜力 (Kumar 和 Sekar,2015 年)。

药物设计中的应用:合成的 2-(吡咯烷-1-基)嘧啶和 2-[(4,4-二芳基丁基)氨基]嘧啶在有机合成和药物设计中具有潜在的应用 (Smolobochkin 等人,2019 年)。

抗病毒特性:2-(3-烷氧基-1H-吡唑-1-基)嘧啶等衍生物表现出显着的抗病毒特性,抑制细胞二氢乳清酸脱氢酶 (DHODH) (Munier-Lehmann 等人,2015 年)。

电化学聚合:该化合物用于合成和电化学聚合新的取代嘧啶,用于材料科学中的潜在应用 (Bushueva 等人,2009 年)。

DNA/RNA 烷化剂:N5 取代的吡咯并[3,2-d]嘧啶充当 DNA 或 RNA 烷化剂,对白血病细胞显示出有效性 (Cawrse 等人,2019 年)。

干扰素产生:嘧啶缺乏症可以放大用特定配体刺激的细胞中干扰素的产生,这在抗病毒研究中具有意义 (Lucas-Hourani 等人,2017 年)。

抗菌活性:已经合成了具有令人鼓舞的抗菌活性的新型衍生物,进一步扩展了这些化合物在药物化学中的用途 (Jahanshahi 等人,2018 年)。

化学治疗潜力:某些嘧啶衍生物,如 1,2,3-三唑并嘧啶,因其在生物系统中的作用和在化疗中的潜力而被探索 (Ashry 和 Rashed,1998 年)。

磁性材料:使用嘧啶衍生物合成异金属同旋铁氧体,为材料研究开辟了新途径 (Li 等人,2008 年)。

未来方向

Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives. For instance, the Rhodium (III)-catalyzed C–H bond functionalization method could be optimized for better yields . Additionally, the biological activities of these compounds could be investigated in more detail, potentially leading to the development of new therapeutic agents .

属性

IUPAC Name |

2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAYSRXXGJTDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405830 | |

| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

114646-17-2 | |

| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

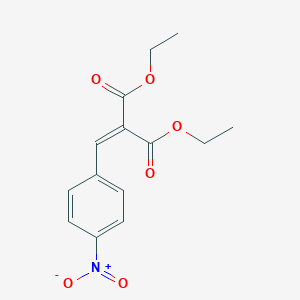

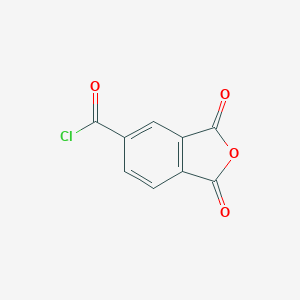

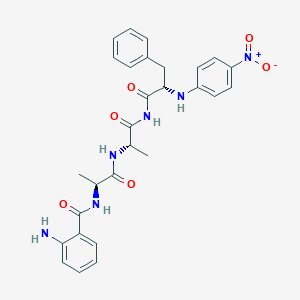

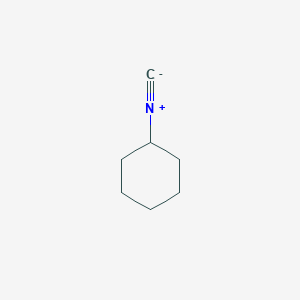

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

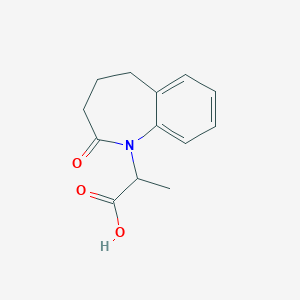

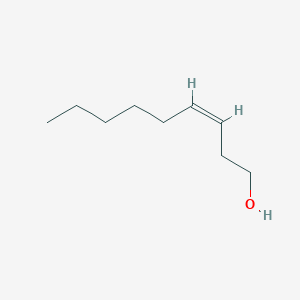

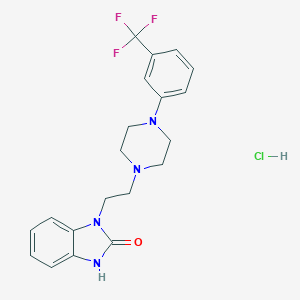

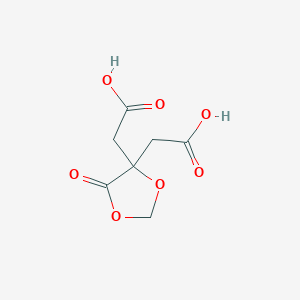

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。